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An In-depth Technical Guide on the Discovery and Development of the Proton Pump Inhibitor

Saviprazole (HOE 731)

For Researchers, Scientists, and Drug Development Professionals

Abstract
Saviprazole (HOE 731) is a substituted thieno[3,4-d]imidazole that acts as a proton pump

inhibitor (PPI), a class of drugs that suppress gastric acid secretion. Developed by Hoechst

(later Sanofi), it showed promise in preclinical studies as a potent inhibitor of the gastric H+/K+-

ATPase, comparable in efficacy to omeprazole. This technical guide provides a comprehensive

overview of the discovery, synthesis, mechanism of action, and preclinical development of

Saviprazole. Despite promising initial data, the clinical development of Saviprazole was

discontinued at Phase II. This document consolidates the available scientific literature to offer a

detailed retrospective for researchers and professionals in drug development, including

quantitative data from key experiments, detailed experimental protocols, and visualizations of

its mechanism and experimental workflows.

Discovery and Synthesis
The discovery of Saviprazole emerged from research focused on novel heterocyclic

compounds as potential inhibitors of the gastric H+/K+-ATPase. The core structure is a 2-[(2-

pyridinyl)methyl]sulfinyl]-1H-thieno[3,4-d]imidazole. Structure-activity relationship studies

indicated that lipophilic substituents with electron-demanding properties at the 4-position of the
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pyridine ring, combined with an unsubstituted thieno[3,4-d]imidazole moiety, led to highly active

compounds with favorable chemical stability. The heptafluorobutyloxy derivative, Saviprazole
(HOE 731), was selected for further development based on its potent in vitro and in vivo

activity.

While a detailed, step-by-step synthesis protocol for Saviprazole is not publicly available, the

general synthetic route for this class of compounds involves a multi-step process.

General Synthesis Pathway
The synthesis of 2-[(2-pyridinyl)methyl]sulfinyl-1H-benzimidazole derivatives, a class to which

Saviprazole analogues belong, generally involves the condensation of a substituted 2-

mercaptobenzimidazole with a substituted 2-chloromethylpyridine to form a thioether

intermediate. This intermediate is then oxidized to the corresponding sulfoxide, the active

pharmacophore. A plausible synthetic workflow is outlined below.
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Step 1: Thioether Formation

Step 2: Oxidation
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To cite this document: BenchChem. [The Rise and Discontinuation of Saviprazole: A
Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681486#discovery-and-development-history-of-
saviprazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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